LL-Z1272.Epsilon is derived from natural sources and has been identified as a novel inhibitor of the cytochrome bd oxidase complex. It belongs to a group of compounds known as prenylphenols, characterized by their prenylated phenolic structure. Research indicates that this compound exhibits significant antibacterial properties, especially against pathogenic bacteria that utilize the cytochrome bd respiratory pathway for energy production .
The synthesis of LL-Z1272.Epsilon involves several key steps that typically include the condensation of an orcyl aldehyde unit with a farnesyl side chain. The general synthetic route can be summarized as follows:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of LL-Z1272.Epsilon features a prenylated phenolic backbone. Key characteristics include:
Structural analysis reveals that variations in the substituents on the aromatic ring can significantly affect the compound's biological activity .
LL-Z1272.Epsilon participates in various chemical reactions primarily related to its role as an inhibitor:
These reactions are essential for understanding how LL-Z1272.Epsilon exerts its antibacterial effects .
The mechanism of action of LL-Z1272.Epsilon primarily involves:
Studies suggest that this mechanism is particularly effective against Mycobacterium tuberculosis, making it a potential candidate for further development in antibiotic therapy .
LL-Z1272.Epsilon exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations .
LL-Z1272.Epsilon has several scientific applications:
Ongoing research aims to explore its efficacy in clinical settings and potential modifications to enhance its activity .
The biosynthesis of LL-Z1272.Episilon (C~23~H~32~O~4~) in the filamentous fungus Stachybotrys bisbyi PYH05-7 involves a coordinated three-enzyme pathway encoded by a dedicated biosynthetic gene cluster (BGC) [3] [6] [8]. Genetic analysis reveals this BGC spans 19,745 base pairs and contains three core genes: stbA (polyketide synthase, PKS), stbB (NRPS-like enzyme), and stbC (prenyltransferase) [8]. The assembly initiates with StbA, a multidomain type I iterative polyketide synthase that catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units. This process generates an unreduced poly-β-keto backbone through sequential decarboxylative Claisen condensations [3] [6]. StbA’s domain architecture includes essential catalytic domains: β-ketoacyl synthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and a thioesterase (TE) responsible for cyclization and release of the aromatic carboxylic acid intermediate (1,3,6,8-tetrahydroxynaphthalene derivative) [8].
Table 1: Core Enzymes in LL-Z1272.Episilon Biosynthesis
Gene | Protein | Function | Domain Architecture |
---|---|---|---|
stbA | Polyketide synthase | Polyketide chain elongation and cyclization | KS-AT-DH-ER-KR-ACP-TE |
stbB | NRPS-like enzyme | Carboxylate reduction to aldehyde | A-T-R* |
stbC | Prenyltransferase | Farnesyl transfer to aromatic core | ABBA-type prenyltransferase fold |
Following polyketide assembly, LL-Z1272.Episilon undergoes two stereospecific enzymatic modifications: prenylation and aldehyde formation. The intermediate is first farnesylated by StbC, a membrane-associated prenyltransferase that attaches a C~15~ farnesyl group to the C-5 position of the naphthalene-derived core. This reaction exhibits absolute regioselectivity and generates a chiral center at the site of attachment [3] [6]. Crucially, the resulting farnesylated intermediate serves as the exclusive substrate for StbB, an NRPS-like enzyme responsible for aldehyde functionality generation [3] [6]. StbB operates via a three-step adenylation-thiolation-reduction (A-T-R*) mechanism:
StbB demonstrates exceptional substrate specificity, accepting only the farnesylated intermediate. This prenyl-dependence represents a novel function for adenylation domains in fungal secondary metabolism and ensures the stereochemical fidelity of the final aldehyde group [3] [6]. The precise spatial constraints of StbB’s active site pocket enforce this specificity, as non-prenylated analogues fail to induce the conformational change required for adenylation [6].
Table 2: Key Post-Assembly Modifications in LL-Z1272.Episilon Biosynthesis
Step | Enzyme | Chemical Transformation | Cofactors/Substrates | Stereochemical Outcome |
---|---|---|---|---|
1 | StbC | C-geranylation of polyketide core | Farnesyl diphosphate (FPP) | Chiral center at C-1' of isoprenoid chain |
2 | StbB | Carboxyl → aldehyde reduction | ATP, NADPH | Retains α,β-unsaturated aldehyde configuration |
CRISPR-Cas9 genome editing enables targeted enhancement of LL-Z1272.Episilon production through gene cluster manipulation and regulatory gene knockout. The AMA1-based self-replicating plasmid system has been adapted for Stachybotrys spp., allowing transient Cas9/gRNA expression without genomic integration [7]. Key optimization strategies include:
Delivery efficiency remains critical. Lipid nanoparticle (LNP)-encapsulated Cas9-ribonucleoproteins (RNPs) achieve 54–83% editing rates in filamentous fungi when electroporation parameters are optimized (10 ms pulses at 1500 V) [5] [7]. Post-editing, strains are cured of CRISPR plasmids via non-selective subculturing to eliminate continuous Cas9 expression, which minimizes off-target effects [7].
Table 3: CRISPR-Cas9 Strategies for Yield Enhancement
Target | Editing Approach | Delivery Method | Efficiency | Titer Increase |
---|---|---|---|---|
stbA/stbB promoters | HDR with strong promoters | PEG-mediated protoplast transformation | 54–68% | 3.5–4.2-fold |
stbR (repressor) | NHEJ-mediated knockout | Electroporation of Cas9-RNP/LNP | 75–83% | 83% |
stbB active site | Base editing (C→T) | AMA1-plasmid + gRNA | 41% | 2.1-fold |
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